
3,3'-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile is a complex organic compound featuring a tetraazacyclotetradecane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane with propanenitrile derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall function of biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A related compound with similar structural features but different functional groups.
1,4,8,11-Tetraazacyclotetradecane: Another similar compound with a tetraazacyclotetradecane ring but lacking the dimethyl and dipropanenitrile groups.
1,4,7-Triazacyclononane: A smaller ring structure with three nitrogen atoms, offering different chemical properties and applications.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
217321-47-6 |
|---|---|
Molekularformel |
C18H34N6 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-[8-(2-cyanoethyl)-4,11-dimethyl-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C18H34N6/c1-21-9-5-13-24(12-4-8-20)18-16-22(2)10-6-14-23(17-15-21)11-3-7-19/h3-6,9-18H2,1-2H3 |
InChI-Schlüssel |
HPOQDEHDEJMCIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CCN(CCCN(CC1)CCC#N)C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


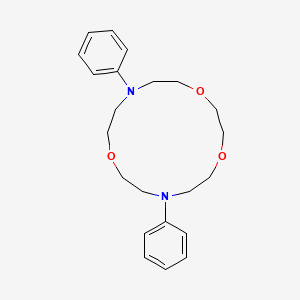
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
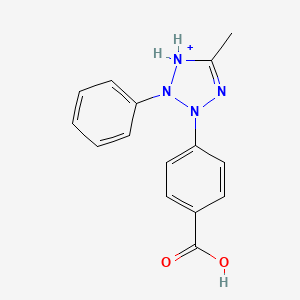
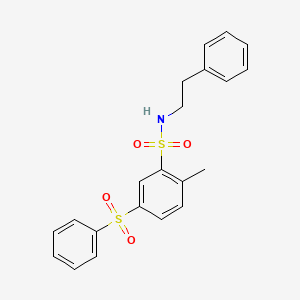
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
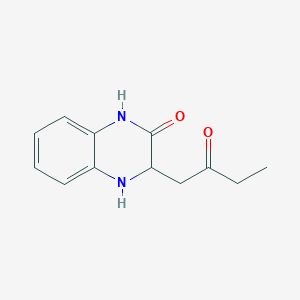
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
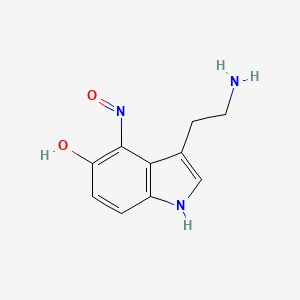
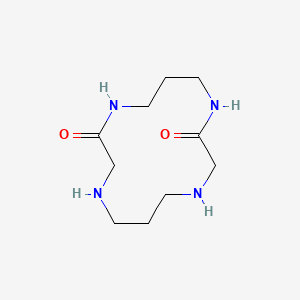
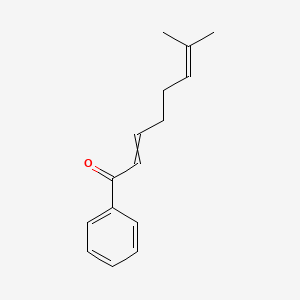
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
